Welcome to the BenchChem Online Store!
molecular formula C12H21NO5 B127397 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate CAS No. 157604-46-1

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Cat. No. B127397
M. Wt: 259.3 g/mol
InChI Key: ZNBUXTFASGDVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093395B2

Procedure details

Commercially available N-tert-butoxycarbonyl-serine methyl ester (2.0 g, 9.122 mmol), 2,2-dimethoxypropane (1.9 g, 18.24 mmol), and pyridinium-p-toluene sulfonate (26 mg, 137 μmol) were dissolved in benzene (29 ml) and heated under reflux for 15 hours. A saturated sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with diethylether; the organic layer was subsequently washed with a saturated sodium chloride solution. The washed product was then dried over anhydrous magnesium sulfate and filtered, and the filtrate was subsequently concentrated. The resulting concentrate was purified by silica gel column chromatography to produce 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (2.78 g, 91% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C@H:4]([CH2:13][OH:14])[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].CO[C:18](OC)([CH3:20])[CH3:19].C(=O)([O-])O.[Na+]>C1C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[CH3:19][C:18]1([CH3:20])[N:5]([C:6]([O:8][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:7])[CH:4]([C:3]([O:2][CH3:1])=[O:15])[CH2:13][O:14]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC([C@@H](NC(=O)OC(C)(C)C)CO)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
29 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
26 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
WASH
Type
WASH
Details
the organic layer was subsequently washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed product was then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was subsequently concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(N1C(=O)OC(C)(C)C)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093395B2

Procedure details

Commercially available N-tert-butoxycarbonyl-serine methyl ester (2.0 g, 9.122 mmol), 2,2-dimethoxypropane (1.9 g, 18.24 mmol), and pyridinium-p-toluene sulfonate (26 mg, 137 μmol) were dissolved in benzene (29 ml) and heated under reflux for 15 hours. A saturated sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with diethylether; the organic layer was subsequently washed with a saturated sodium chloride solution. The washed product was then dried over anhydrous magnesium sulfate and filtered, and the filtrate was subsequently concentrated. The resulting concentrate was purified by silica gel column chromatography to produce 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (2.78 g, 91% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C@H:4]([CH2:13][OH:14])[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].CO[C:18](OC)([CH3:20])[CH3:19].C(=O)([O-])O.[Na+]>C1C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[CH3:19][C:18]1([CH3:20])[N:5]([C:6]([O:8][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:7])[CH:4]([C:3]([O:2][CH3:1])=[O:15])[CH2:13][O:14]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC([C@@H](NC(=O)OC(C)(C)C)CO)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
29 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
26 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
WASH
Type
WASH
Details
the organic layer was subsequently washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed product was then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was subsequently concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(N1C(=O)OC(C)(C)C)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.